2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide
Description
2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (CAS: 886499-35-0) is a synthetic organic compound with the molecular formula C₁₁H₁₁ClN₄O and a molar mass of 250.68 g/mol. It features a propionamide backbone substituted with a chlorine atom at the second carbon and a phenyl group linked to a 1,2,4-triazole moiety at the para position . The compound exhibits a melting point of 168–170°C, indicating moderate thermal stability suitable for various industrial or pharmaceutical applications.
Properties
IUPAC Name |
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNOOBUXBMATSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide typically involves the reaction of 4-(1,2,4-triazol-1-yl)aniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a low temperature to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as aromatase or other cytochrome P450 enzymes, leading to the disruption of essential metabolic pathways in cancer cells . In agricultural applications, it may inhibit key enzymes in fungal or pest metabolism, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide with analogous compounds in terms of molecular structure, physicochemical properties, and applications:
Key Structural and Functional Differences
Backbone Variation: The target compound uses a propionamide chain (3 carbons), whereas S-metolachlor and corrosion inhibitors (e.g., 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide) feature acetamide (2 carbons).
Aromatic Substituents: The 1,2,4-triazole-phenyl group in the target compound distinguishes it from herbicides like S-metolachlor (ethyl-tolyl) and napropamide (naphthyloxy). Triazoles are known for hydrogen-bonding interactions, which could improve binding affinity in enzyme inhibition compared to simpler aryl groups .
Functional Group Complexity: The patented quinoline derivative () includes a cyano group and tetrahydrofuran-3-yloxy chain, enhancing its steric bulk and electronic effects. This complexity likely contributes to its role in kinase inhibition, contrasting with the simpler triazole-phenyl motif in the target compound .
Corrosion Inhibition vs. Herbicidal Activity :
- Compounds like 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide prioritize electron-rich acryloyl and dimethoxyphenyl groups for adsorbing onto metal surfaces, whereas chloro-propionamide herbicides rely on soil persistence and root uptake mechanisms .
Physicochemical Properties
- Solubility and Stability : The target compound’s melting point (168–170°C) suggests solid-state stability, comparable to S-metolachlor (melting point ~-62°C, liquid at room temperature). This disparity may reflect differences in crystallinity and intermolecular interactions .
- Lipophilicity : The propionamide chain and triazole-phenyl group likely confer moderate logP values, balancing solubility and membrane penetration. This contrasts with the highly lipophilic naphthyloxy group in napropamide, which enhances soil adsorption .
Pharmaceutical Potential
- The quinoline-based propionamide in demonstrates that chloro-phenylamino and cyano groups are critical for kinase inhibition. While the target compound lacks these features, its triazole-phenyl group could interact with biological targets like cytochrome P450 enzymes .
Biological Activity
2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN5O
- Molecular Weight : 273.73 g/mol
Antifungal Activity
Research indicates that triazole derivatives, including this compound, exhibit antifungal properties. A study demonstrated that compounds with a triazole moiety effectively inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. The inhibition of the enzyme lanosterol demethylase is a key mechanism through which these compounds exert their antifungal effects .
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of this compound. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of Bcl-2 family proteins. Specifically, it was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Antimicrobial Effects
The compound has also shown promising results against a range of bacterial pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. In particular, it has been effective against both Gram-positive and Gram-negative bacteria .
Case Studies
- Antifungal Efficacy in Clinical Isolates
- In Vivo Antitumor Activity
Table 1: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antifungal | Inhibition of ergosterol biosynthesis | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Disruption of cell wall synthesis |
Table 2: Efficacy Against Pathogens
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide?
- Methodology : The synthesis typically involves coupling a triazole-substituted aniline derivative with chloroacetyl chloride. A base (e.g., triethylamine) neutralizes HCl byproducts. Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) are employed to drive the reaction to completion . Purification via recrystallization or column chromatography is recommended to isolate the product .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- X-ray crystallography (using programs like WinGX) for unambiguous structural confirmation .
- HPLC-MS to assess purity and molecular weight .
Q. What are the primary biological targets or activities reported for this compound?
- Methodology : The triazole and chloroacetamide moieties suggest potential herbicidal or insecticidal activity, akin to structurally related compounds (e.g., chlorsulfuron, triflumuron). Enzymatic assays (e.g., acetolactate synthase inhibition) or cell-based toxicity screens are standard for evaluating activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalyst screening : Test alternative catalysts (e.g., DMAP) to reduce side reactions.
- Temperature gradients : Use controlled microwave-assisted synthesis to reduce reaction time .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized conditions.
- Enzyme specificity assays : Compare activity across isoforms (e.g., plant vs. mammalian enzymes) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., propachlor, imazosulfuron) to identify trends .
Q. What computational tools can predict the reactivity or binding interactions of this compound?
- Methodology :
- Molecular docking (AutoDock, Schrödinger Suite) to model interactions with target enzymes (e.g., cytochrome P450).
- DFT calculations (Gaussian, ORCA) to explore electronic effects of the chloro and triazole groups .
Q. How does the substitution pattern on the triazole ring influence chemical stability?
- Methodology :
- Hydrolytic stability assays : Compare degradation rates under acidic/basic conditions.
- Thermogravimetric analysis (TGA) to assess thermal decomposition pathways.
- Comparative studies : Synthesize derivatives with methyl or halogen substituents and analyze stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
